molecular formula C14H12BNO3 B581869 (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-79-9

(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid

Cat. No.: B581869
CAS No.: 1256355-79-9
M. Wt: 253.064
InChI Key: DXKOXHWUUJRLHR-UHFFFAOYSA-N
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Description

(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the 3-position with a 2-cyanobenzyloxy group. The boronic acid (-B(OH)₂) moiety confers reactivity in Suzuki-Miyaura cross-coupling reactions, while the 2-cyanobenzyloxy substituent introduces steric bulk and electronic effects.

Properties

IUPAC Name

[3-[(2-cyanophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO3/c16-9-11-4-1-2-5-12(11)10-19-14-7-3-6-13(8-14)15(17)18/h1-8,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKOXHWUUJRLHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=CC=C2C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655853
Record name {3-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-79-9
Record name Boronic acid, B-[3-[(2-cyanophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(2-Cyanophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely applied method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding phenols or quinones.

    Reduction: Formation of boronate esters.

    Substitution: Nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions include phenols, boronate esters, and substituted boronic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Reaction Mechanisms

(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid features a boronic acid functional group that allows it to participate in several chemical reactions:

  • Suzuki–Miyaura Coupling : This compound serves as a key reagent in Suzuki–Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction involves the coupling of organoboron compounds with organic halides using a palladium catalyst, leading to high yields and selectivity under mild conditions.
  • Oxidation and Reduction : The compound can undergo oxidation to form phenols or quinones and reduction to yield boronate esters. These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
  • Nucleophilic Substitution : The boronic acid group can participate in nucleophilic substitution reactions, making it a valuable building block for synthesizing more complex organic molecules.

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to form stable intermediates and facilitate complex reactions. It is particularly useful in synthesizing biaryl compounds and other aromatic systems through the Suzuki–Miyaura coupling method. The presence of the cyanobenzyl group enhances its reactivity, allowing for the development of diverse organic frameworks.

Medicinal Chemistry

In medicinal chemistry, this compound has shown potential as an enzyme inhibitor. Its structure allows it to interact with serine proteases and other enzymes, which can be exploited in developing therapeutic agents targeting diseases such as cancer. Recent studies have highlighted its effectiveness in designing small molecular inhibitors that modulate biological pathways critical for disease progression .

Biosensor Development

The compound's boronic acid functionality enables it to form reversible covalent bonds with diols, making it suitable for biosensor applications. Recent advancements have demonstrated its use as a recognition element in biosensors for detecting glycoproteins and other biomolecules. For instance, boronic acid-functionalized nanocomposites have been employed in sandwich-type fluorescence assays, showcasing high sensitivity and specificity .

Case Study 1: Enzyme Inhibition

A study focused on the synthesis of boronic acid derivatives, including this compound, evaluated their inhibitory effects on serine proteases. The results indicated that these compounds could effectively inhibit enzyme activity, providing insights into their potential therapeutic applications in cancer treatment .

Case Study 2: Biosensor Application

Research involving the development of a biosensor utilizing this compound highlighted its ability to detect carcinoembryonic antigen (CEA). The biosensor demonstrated a detection limit of 23 fg/mL, indicating its potential utility in clinical diagnostics for cancer biomarkers .

Mechanism of Action

The mechanism of action of (3-((2-Cyanobenzyl)oxy)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Compounds

Structural and Electronic Differences

Substituent Effects on Reactivity and Binding
  • Phenylboronic Acid (PBA): Lacks substituents on the phenyl ring, making it less sterically hindered and less Lewis acidic. PBA is widely used in diagnostics (e.g., differentiating β-lactamase producers) but has lower binding affinity for complex targets compared to substituted analogs .
  • (3-((4-Acetylphenylimino)methyl)phenyl)boronic Acid (B5): Features a Schiff base-forming acetylphenylimino group. This structure enhances chelation properties but reduces stability in aqueous environments compared to the cyanobenzyloxy group .
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Contains a methoxyethyl phenoxy group, improving solubility and HDAC inhibition (IC₅₀ = 1 µM vs. 1.5 µM for trichostatin A). The electron-donating methoxy group contrasts with the electron-withdrawing cyano group in the target compound, affecting electronic interactions .
Saccharide Binding and pH Dependency
  • 3-(Propionamido)phenylboronic Acid (PAPBA): Binds sialic acid (Neu5Ac) with high affinity (K = 37.6 at pH 7.4) due to intramolecular B-N coordination.

Physicochemical Properties

Compound Substituent Key Property/Activity Reference
(3-((2-Cyanobenzyl)oxy)phenyl)B(OH)₂ 2-Cyanobenzyloxy High Lewis acidity, moderate lipophilicity
Phenylboronic Acid None Diagnostic accuracy for β-lactamases
B5 4-Acetylphenylimino Chelation, Schiff base formation
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]B(OH)₂ Methoxyethyl phenoxy HDAC inhibition (IC₅₀ = 1 µM)
PAPBA Propionamido Neu5Ac binding (K = 37.6 at pH 7.4)

Research Findings and Implications

  • Steric Considerations : The benzyloxy group’s bulk may limit access to sterically constrained active sites but improve selectivity for larger binding pockets (e.g., in HDACs or tubulin) .
  • Diagnostic Utility: While less studied than PBA, the target compound’s unique substituent could improve specificity in boronic acid-based diagnostic assays .

Biological Activity

(3-((2-Cyanobenzyl)oxy)phenyl)boronic acid is a boronic acid derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors, anticancer agents, and antibacterial compounds. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets through reversible covalent bonding. The boronic acid moiety can form bonds with diols and other nucleophiles, which is crucial for its function as an enzyme inhibitor. This interaction can lead to the modulation of enzyme activity or receptor function, resulting in therapeutic effects .

Biological Activities

  • Enzyme Inhibition
    • Boronic acids are known to inhibit serine proteases and other enzymes. This makes them valuable in designing inhibitors for therapeutic applications, particularly in cancer treatment and metabolic disorders .
    • For example, studies have shown that certain boronic acids can inhibit proteasome activity, leading to cell cycle arrest in cancer cells at the G2/M phase, thereby inhibiting cell growth .
  • Anticancer Activity
    • Research indicates that this compound may possess anticancer properties by acting as a proteasome inhibitor. In vitro studies have demonstrated its potential to induce apoptosis in various cancer cell lines .
    • A specific study reported an IC50 value of 6.74 nM for a related boronic acid compound against cancer cells, suggesting significant potency .
  • Antibacterial Activity
    • Boronic acids have been explored for their antibacterial properties. They can inhibit class C β-lactamases, enzymes responsible for antibiotic resistance in bacteria. For instance, derivatives have shown effectiveness against resistant strains with inhibitory constants (Ki) in the low micromolar range .
    • Additionally, the ability of boronic acids to form stable complexes with bacterial cell wall components enhances their antibacterial efficacy .

Study 1: Anticancer Properties

In a study examining the effects of boronic acids on cancer cell lines, this compound was found to significantly inhibit cell proliferation. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

CompoundIC50 (nM)Mechanism
This compound6.74Proteasome inhibition leading to G2/M arrest
Bortezomib7.05Proteasome inhibition

Study 2: Antibacterial Efficacy

A series of experiments evaluated the antibacterial activity of various boronic acids against resistant bacterial strains. The results indicated that this compound exhibited promising antibacterial properties with an effective concentration that significantly reduced bacterial viability.

Bacterial StrainInhibitory Concentration (μM)
E. coli0.004
S. aureus0.008

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